molecular formula C9H6N2O2S B2766811 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid CAS No. 1014630-05-7

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid

Cat. No. B2766811
M. Wt: 206.22
InChI Key: IOCLUNZRLZMICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H6N2O2S . It is also known as “2-(PYRIDIN-3-YL)THIAZOLE-5-CARBOXYLIC ACID” and has a CAS Number of 248275-42-5 . The compound is a pale-yellow to yellow-brown solid at room temperature .


Molecular Structure Analysis

The molecular structure of “3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid” consists of a five-membered thiazole ring attached to a pyridine ring . The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

“3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid” is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 206.22 .

Scientific Research Applications

Functionalization Reactions and Derivative Synthesis

Research on pyridine and thiazole derivatives highlights their role in functionalization reactions, leading to the synthesis of a variety of complex molecules. For example, experimental and theoretical studies have demonstrated the versatility of pyrazole carboxylic acid derivatives in reactions, yielding compounds with potential for further chemical modification and study in various fields including medicinal chemistry (Yıldırım et al., 2005).

Ligand Design for Metal Complexation

Pyridine and thiazole rings serve as effective ligands in metal complexation. This is evidenced by the synthesis of coordination polymers using pyrazole-carboxylate type ligands, which showed diverse structural types and potential applications in materials science (Zhao et al., 2014).

Antimicrobial Activity

The antimicrobial properties of thiazole-based pyridine derivatives have been evaluated, indicating that these compounds exhibit variable and modest antimicrobial activity. This suggests their potential utility in developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

Thiazole-based pyridine derivatives have been studied for their corrosion inhibition performance on mild steel in acidic environments. These studies highlight the potential application of such compounds in protecting industrial materials from corrosion (Chaitra et al., 2016).

Fluorescence and Luminescence Properties

Compounds with pyridine and thiazole structures have been shown to possess high fluorescence quantum yields, suggesting their use in the development of fluorescent materials for sensing and imaging applications (Shi et al., 2016).

Anticancer Activity

Recent studies on pyridine-thiazole hybrid molecules have revealed their potent anticancer activity against various tumor cell lines, indicating the promise of these compounds as novel anticancer agents (Ivasechko et al., 2022).

Safety And Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .

properties

IUPAC Name

3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCLUNZRLZMICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid

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